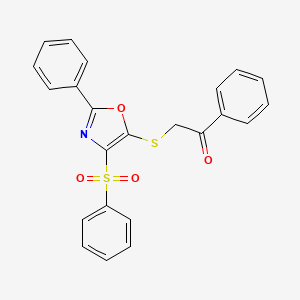
3-(2-Methylphenyl)picolinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methylphenyl)picolinic acid is a chemical compound with the molecular formula C13H11NO2 . It is a derivative of picolinic acid, which is an organic compound with a carboxylic acid (COOH) substituent at the 2-position .
Molecular Structure Analysis
The molecular structure of 3-(2-Methylphenyl)picolinic acid can be analyzed using various spectroscopic techniques. In a study on 3-methyl picolinic acid (MPA), FT-IR and FT-Raman spectra were recorded and the optimized geometry was obtained by scaled quantum mechanical calculations using density functional theory .Wissenschaftliche Forschungsanwendungen
Electrochemical Sensor Development
Picolinic acid (PIC), a metabolite of tryptophan (TRY), has been implicated in the pathogenesis of major depression and other mental health conditions . A molecularly imprinted polymers (MIPs)-based electrochemical sensor was developed that could rapidly and selectively detect PIC . The sensor performance was evaluated using differential pulse voltammetry (DPV) in a linear range between 1 and 5 mM, with a limit of detection of 0.6 mM . This sensor has significant potential for use in the rapid and selective detection of PIC by electrochemical analysis .
Mental Health Research
Studies have linked PIC to vascular cognitive impairment (VCI), suicidal behavior, and its potential role during pregnancy . Additionally, PIC concentrations have been found to vary in individuals with major depressive disorder (MDD) or a major depressive episode (MDE) . Hence, the development of dependable analytical methods capable of selectively detecting and quantifying PIC in biological samples at typical concentrations is of utmost importance . These methods could serve as valuable diagnostic markers or biomarkers for various conditions, facilitating early detection, treatment monitoring, and ultimately enhancing patient outcomes .
Herbicide Development
Picolinic acid and picolinate compounds are a remarkable class of synthetic auxin herbicides . Using their structural skeleton as a template, 33 4-amino-3,5-dicholor-6-(5-aryl-substituted-1-pytazolyl)-2-picolinic acid compounds were designed and synthesized for the discovery of compounds with potent herbicidal activity . The compounds were tested for inhibitory activity against the growth of Arabidopsis thaliana roots, and the results demonstrated that the IC 50 value of compound V-7 was 45 times lower than that of the halauxifen-methyl commercial herbicide . These results demonstrated that 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds could be used as potential lead structures in the discovery of novel synthetic auxin herbicides .
Wirkmechanismus
Target of Action
The primary target of 3-(2-Methylphenyl)picolinic acid is Zinc Finger Proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
3-(2-Methylphenyl)picolinic acid interacts with its targets by binding to ZFPs, which changes their structures and disrupts zinc binding, thereby inhibiting their function . This interaction leads to the inhibition of viral replication and packaging, among other processes .
Biochemical Pathways
3-(2-Methylphenyl)picolinic acid is a metabolite of the amino acid tryptophan through the kynurenine pathway . It plays a key role in zinc transport , which is crucial for the function of numerous enzymes and transcription factors.
Result of Action
The molecular and cellular effects of 3-(2-Methylphenyl)picolinic acid’s action include the inhibition of viral replication and packaging, as well as the modulation of normal cell homeostatic functions . It has been shown to be an anti-viral in vitro and in vivo .
Zukünftige Richtungen
Picolinic acid has shown broad-spectrum antiviral abilities and has potential for development into a therapeutic agent . In another study, picolinic acid-mediated catalysis of Mn(II) for peracetic acid oxidation processes was suggested as a novel advanced oxidation process for wastewater treatment . These studies indicate potential future directions for research and applications of picolinic acid and its derivatives, including 3-(2-Methylphenyl)picolinic acid.
Eigenschaften
IUPAC Name |
3-(2-methylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9-5-2-3-6-10(9)11-7-4-8-14-12(11)13(15)16/h2-8H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVPVMDWQNWONK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(N=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylphenyl)picolinic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(Oxan-4-yl)pyrimidin-5-yl]prop-2-enamide](/img/structure/B2813544.png)
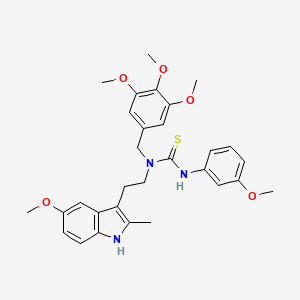
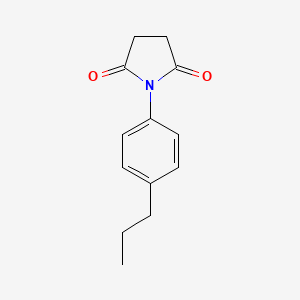
![7-Chloro-1-(4-chlorophenyl)-2-(3-(dimethylamino)propyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2813547.png)
![6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2813550.png)
![9-(3-chloro-2-methylphenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2813551.png)
![Tert-butyl 8-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2813553.png)
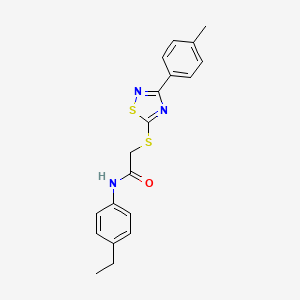
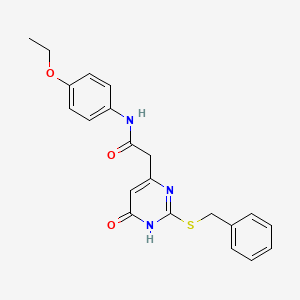
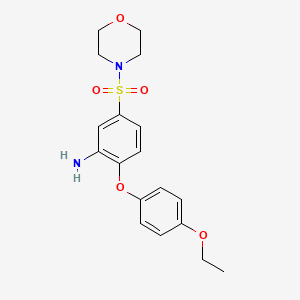
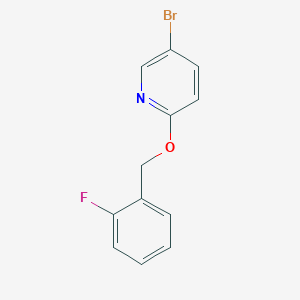
oxy]methyl})phosphinic acid](/img/structure/B2813561.png)
![2-(4-Chlorophenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate](/img/structure/B2813566.png)
